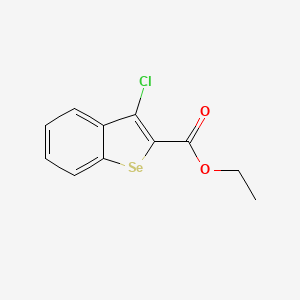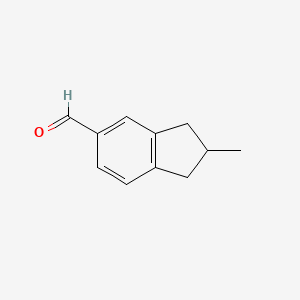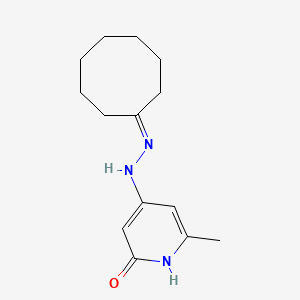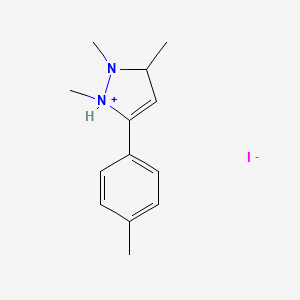
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium iodide is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolium ring substituted with methyl groups and a 4-methylphenyl group, along with an iodide ion.
准备方法
The synthesis of 1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methyl iodide under basic conditions to yield the desired pyrazolium iodide compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the pyrazolium ion to its corresponding pyrazoline form.
Substitution: The methyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. Major products formed from these reactions include oxidized pyrazoles, reduced pyrazolines, and various substituted derivatives.
科学研究应用
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorescence and conductivity.
作用机制
The mechanism of action of 1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. The pyrazolium ion can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression regulation.
相似化合物的比较
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium iodide can be compared with similar compounds such as:
1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide: Similar structure but lacks the 4-methyl group on the phenyl ring.
1,2,3-Trimethyl-5-(4-chlorophenyl)-2,3-dihydro-1H-pyrazol-1-ium iodide: Contains a chlorine atom instead of a methyl group on the phenyl ring.
1,2,3-Trimethyl-5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrazol-1-ium iodide: Contains a methoxy group on the phenyl ring These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and applications
属性
CAS 编号 |
61592-26-5 |
|---|---|
分子式 |
C13H19IN2 |
分子量 |
330.21 g/mol |
IUPAC 名称 |
1,2,3-trimethyl-5-(4-methylphenyl)-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C13H18N2.HI/c1-10-5-7-12(8-6-10)13-9-11(2)14(3)15(13)4;/h5-9,11H,1-4H3;1H |
InChI 键 |
YKFUIOPMAGHUMS-UHFFFAOYSA-N |
规范 SMILES |
CC1C=C([NH+](N1C)C)C2=CC=C(C=C2)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


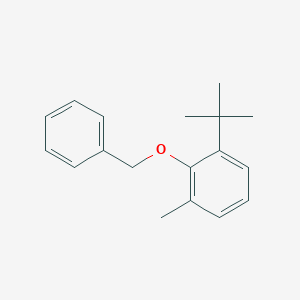
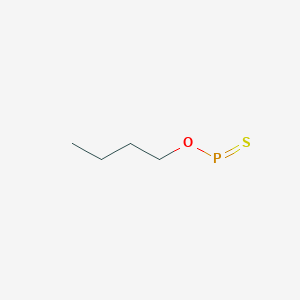

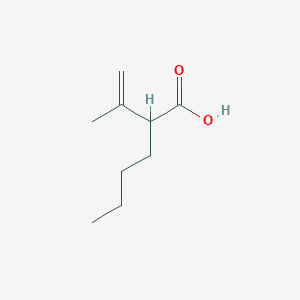
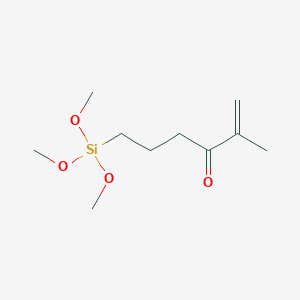

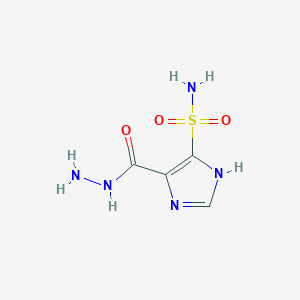
![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
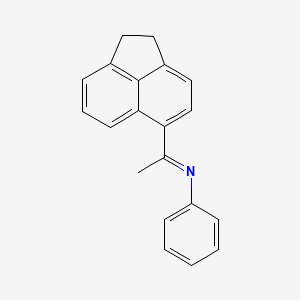

![4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14594253.png)
